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Compound of Interest

Compound Name:
(S)-1-(3-

Methoxyphenyl)ethylamine

Cat. No.: B1588291 Get Quote

An In-Depth Technical Guide to (S)-1-(3-Methoxyphenyl)ethylamine: Structure,

Stereochemistry, and Synthetic Strategies

Introduction
(S)-1-(3-Methoxyphenyl)ethylamine is a chiral amine that serves as a cornerstone in the

synthesis of numerous high-value, biologically active compounds. Its structural features—a

stereogenic center directly attached to an aromatic ring—make it a versatile and indispensable

building block, particularly within the pharmaceutical industry.[1] The precise three-dimensional

arrangement of its substituents is paramount, as the desired therapeutic activity of many target

molecules is often confined to a single enantiomer. This guide, intended for researchers,

chemists, and drug development professionals, provides a comprehensive technical overview

of (S)-1-(3-Methoxyphenyl)ethylamine, delving into its chemical structure, the critical nuances

of its stereochemistry, proven methods for its isolation, and its significant applications.

Compound Identification and Physicochemical
Properties
Accurate identification and understanding of a compound's physical properties are the

foundation of its effective use in research and development. (S)-1-(3-
Methoxyphenyl)ethylamine is a colorless to pale yellow liquid under standard conditions,

soluble in many organic solvents and slightly soluble in water.[1][2]
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Chemical Structure
The molecule consists of an ethylamine backbone attached to a benzene ring at the C1

position. The benzene ring is substituted with a methoxy group (-OCH₃) at the meta (C3)

position. The stereogenic center is the benzylic carbon (the carbon atom of the ethyl group

attached to the phenyl ring), which is bonded to an amino group, a methyl group, a hydrogen

atom, and the 3-methoxyphenyl group.

Caption: Chemical structure of (S)-1-(3-Methoxyphenyl)ethylamine.

Identification Data
Identifier Value Source

IUPAC Name
(1S)-1-(3-

methoxyphenyl)ethanamine
[3]

CAS Number 82796-69-8 [3]

Molecular Formula C₉H₁₃NO [3]

Molecular Weight 151.21 g/mol [3]

InChIKey
CJWGCBRQAHCVHW-

ZETCQYMHSA-N
[3]

Physicochemical Properties
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Property Value Source

Appearance
Clear colourless to very pale

yellow liquid
[4]

Density 1.028 g/cm³ [5]

Boiling Point 66 °C @ 0.38 mmHg [5]

Flash Point 114 °C [5]

Refractive Index 1.5325 - 1.5345 @ 20°C [4]

Optical Rotation -27° ± 2° (neat) [4]

Water Solubility 10 g/L [1][2]

Stereochemistry and Chiral Significance
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry.

The (S)-enantiomer of 1-(3-methoxyphenyl)ethylamine is a crucial precursor because it allows

for the construction of enantiomerically pure target molecules, maximizing therapeutic efficacy

while minimizing potential side effects associated with the inactive or harmful enantiomer.

The Chiral Center
The sole stereocenter in this molecule is the benzylic carbon atom. According to the Cahn-

Ingold-Prelog (CIP) priority rules, the substituents are ranked as follows:

-NH₂ (highest atomic number)

-C₆H₄OCH₃ (phenyl group)

-CH₃ (methyl group)

-H (hydrogen)

For the (S)-enantiomer, when the lowest priority group (-H) is oriented away from the viewer,

the sequence from highest to lowest priority (1→2→3) proceeds in a counter-clockwise

direction.
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Caption: Cahn-Ingold-Prelog priority assignment for the enantiomers.

Synthesis and Chiral Resolution
While asymmetric synthesis routes exist, the most common and industrially scalable method for

producing enantiomerically pure (S)-1-(3-methoxyphenyl)ethylamine is the classical

resolution of a racemic mixture.[6][7] This technique relies on the principle that enantiomers

react with a single enantiomer of another chiral compound (the resolving agent) to form

diastereomers. These diastereomeric salts possess different physical properties, most notably

solubility, allowing for their separation via fractional crystallization.[8]

Chiral Resolution Workflow
The general workflow involves three key stages: diastereomeric salt formation, separation of

the less soluble salt, and liberation of the desired enantiomer. Chiral acids like mandelic acid
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and tartaric acid derivatives are highly effective resolving agents for amines.[8][9]

Chiral Resolution Process

Racemic (R/S)-Amine Mixture

Step 1: Salt Formation
(Reaction in Solvent)

Chiral Resolving Agent
(e.g., (R)-Mandelic Acid)

Mixture of Diastereomeric Salts
((S)-Amine•(R)-Acid)
((R)-Amine•(R)-Acid)

Step 2: Fractional Crystallization
(Cooling & Filtration)

Less Soluble Salt
(e.g., (S)-Amine•(R)-Acid)

More Soluble Salt in Filtrate
(e.g., (R)-Amine•(R)-Acid)

Step 3: Liberation
(Base Treatment, e.g., NaOH)

Pure (S)-Amine Recovered Resolving Agent

Click to download full resolution via product page
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Caption: Generalized workflow for chiral resolution via diastereomeric salt formation.

Example Protocol: Resolution with (R)-Mandelic Acid
This protocol is a representative example based on established chemical principles for

resolving chiral amines.[9]

Objective: To isolate (S)-1-(3-methoxyphenyl)ethylamine from a racemic mixture.

Materials:

Racemic 1-(3-methoxyphenyl)ethylamine

(R)-(-)-Mandelic acid (0.5 - 1.0 molar equivalents)

Methanol (or another suitable solvent like isopropanol)

Aqueous Sodium Hydroxide (e.g., 2M NaOH)

Dichloromethane (or other suitable organic extraction solvent)

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Standard laboratory glassware, filtration apparatus, and rotary evaporator.

Methodology:

Salt Formation:

Dissolve racemic 1-(3-methoxyphenyl)ethylamine (1.0 eq.) in a minimal amount of warm

methanol.

In a separate flask, dissolve (R)-mandelic acid (e.g., 0.7 eq.) in warm methanol.

Slowly add the mandelic acid solution to the amine solution with stirring. A precipitate

should begin to form.

Causality Insight: Using a slight sub-stoichiometric amount of resolving agent can improve

the diastereomeric excess (d.e.) of the first crop of crystals, as the less soluble salt
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precipitates preferentially.

Fractional Crystallization:

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath

for 1-2 hours to maximize crystallization.

Collect the crystalline solid by vacuum filtration and wash the filter cake with a small

amount of cold methanol. This solid is the less-soluble diastereomeric salt, enriched in the

(S)-amine.

Self-Validation: The diastereomeric and enantiomeric purity of the salt and the filtrate can

be checked at this stage (e.g., by chiral HPLC of a liberated sample) to determine if further

recrystallization is necessary to achieve the desired purity (>99% d.e.).

Liberation of the Free Amine:

Suspend the isolated diastereomeric salt in a biphasic mixture of dichloromethane and

aqueous NaOH solution.

Stir vigorously until all solids have dissolved. The base neutralizes the mandelic acid,

liberating the free amine into the organic layer.

Trustworthiness: The use of a biphasic system ensures a clean separation. The sodium

mandelate salt remains in the aqueous phase, while the organic amine partitions into the

non-polar solvent.

Isolation and Purification:

Separate the organic layer using a separatory funnel. Wash the organic layer with water

and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the

solvent under reduced pressure using a rotary evaporator.

The resulting oil is the purified (S)-1-(3-methoxyphenyl)ethylamine. Purity and

enantiomeric excess (e.e.) should be confirmed analytically.
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Key Applications in Pharmaceutical Synthesis
The primary value of (S)-1-(3-methoxyphenyl)ethylamine lies in its role as a chiral

intermediate. Its structure is incorporated into several significant pharmaceutical agents.

Rivastigmine Precursor: It is a documented key intermediate in the synthesis of

Rivastigmine, a carbamate inhibitor of acetylcholinesterase used for the treatment of mild to

moderate dementia associated with Alzheimer's and Parkinson's diseases.[9][10] The

stereochemistry of the amine is critical for the drug's efficacy.

Building Block for Bioactive Molecules: Beyond specific drugs, it is widely used as a versatile

platform for introducing the (S)-1-(3-methoxyphenyl)ethyl moiety into new chemical entities

during drug discovery.[1] Its amine handle allows for a wide range of chemical

transformations, including amidation, reductive amination, and alkylation.

Spectroscopic and Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the compound is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum will show characteristic signals for the aromatic protons (around

6.7-7.3 ppm), a singlet for the methoxy (-OCH₃) protons (around 3.8 ppm), a quartet for

the benzylic proton (-CH), a doublet for the methyl (-CH₃) protons, and a broad singlet for

the amine (-NH₂) protons.[11][12]

¹³C NMR: The spectrum will display distinct signals for the nine carbon atoms, including

the aromatic carbons, the methoxy carbon, the benzylic carbon, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the

aromatic and aliphatic groups, and C-O stretching of the methoxy ether group.[3]

Chiral Chromatography (HPLC/GC): This is the definitive method for determining

enantiomeric excess (e.e.).[4] The sample is passed through a chiral stationary phase, which

interacts differently with the (S) and (R) enantiomers, resulting in different retention times
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and allowing for their quantification. An e.e. of >99% is typically required for pharmaceutical

applications.

Safety and Handling
(S)-1-(3-Methoxyphenyl)ethylamine is a hazardous chemical that must be handled with

appropriate precautions.

GHS Hazard Classification:

Harmful if swallowed (H302)[3][5]

Causes severe skin burns and eye damage (H314)[3][5]

May cause an allergic skin reaction (H317)[3]

Toxic if inhaled (H331)[5]

Harmful to aquatic life with long-lasting effects (H412)[5]

Handling Recommendations:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse

immediately and thoroughly with water and seek medical attention.

Conclusion
(S)-1-(3-Methoxyphenyl)ethylamine is more than just a chemical reagent; it is an enabling

tool for the stereoselective synthesis of complex molecules that have a profound impact on

human health. A thorough understanding of its properties, stereochemistry, and the

methodologies for its enantioselective preparation is fundamental for any scientist working in

organic synthesis and medicinal chemistry. The principles of chiral resolution detailed herein
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provide a robust and scalable framework for obtaining this critical building block in high

enantiomeric purity, paving the way for the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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